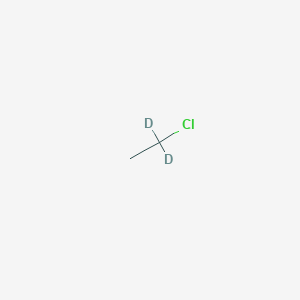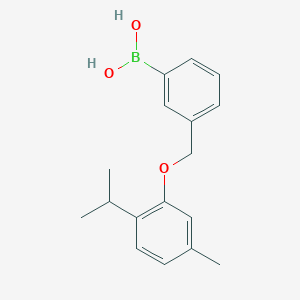
Scandium(III) hydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Scandium(III) hydride is typically synthesized at low temperatures using laser ablation techniques. This method involves the ablation of scandium in the presence of hydrogen gas, leading to the formation of scandium hydride products .
Industrial Production Methods: There are no well-established industrial production methods for this compound due to its instability and the specialized conditions required for its synthesis. Research is ongoing to explore potential methods for its stable production under high-pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Scandium(III) hydride undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form scandium oxide and hydrogen gas.
Reduction: It can be reduced under specific conditions to form scandium metal and hydrogen gas.
Substitution: this compound can participate in substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Various halogens or organic groups can be used as substituents.
Major Products Formed:
Oxidation: Scandium oxide (Sc₂O₃) and hydrogen gas (H₂).
Reduction: Scandium metal (Sc) and hydrogen gas (H₂).
Substitution: Scandium halides or organoscandium compounds.
Wissenschaftliche Forschungsanwendungen
Scandium(III) hydride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of scandium(III) hydride involves its interaction with hydrogen atoms. The compound features three equivalent scandium-hydrogen bonds, forming a quastrigonal planar structure. The stability of these bonds and the overall structure is influenced by the electron-deficient nature of the scandium atom, which can lead to the formation of trimeric clusters under certain conditions .
Vergleich Mit ähnlichen Verbindungen
- Yttrium(III) hydride (YH₃)
- Lanthanum(III) hydride (LaH₃)
- Aluminum(III) hydride (AlH₃)
Comparison:
- Stability: Scandium(III) hydride is less stable compared to yttrium(III) hydride and lanthanum(III) hydride, which are more stable under standard conditions .
- Bonding: The bonding in this compound is influenced by the electron-deficient nature of scandium, whereas yttrium and lanthanum hydrides have more stable bonding due to their larger atomic sizes .
- Applications: While this compound is primarily of interest in research, yttrium and lanthanum hydrides have broader applications in materials science and hydrogen storage .
Eigenschaften
IUPAC Name |
hydride;scandium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sc.3H/q+3;3*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHXCQDJROYWPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[Sc+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3Sc |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592549 |
Source


|
| Record name | Scandium hydride (ScH3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.980 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43238-07-9 |
Source


|
| Record name | Scandium hydride (ScH3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














